N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-7-14(19-22-10)16(20)17-9-12-8-15(23-18-12)11-3-5-13(21-2)6-4-11/h3-8H,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPBNJDBYFBRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential. For instance, some isoxazole derivatives have been designed and synthesized as FLT3 inhibitors, which play a critical role in the development and progress of acute myeloid leukemia.
Mode of Action
The interaction can result in changes to the target’s function, which can have therapeutic effects.
Biological Activity
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a novel compound of interest in medicinal chemistry, particularly for its potential anticancer and antioxidant properties. This article synthesizes current research findings regarding its biological activity, focusing on its synthesis, cellular effects, and mechanisms of action.
Synthesis of the Compound
The synthesis of this compound involves multiple steps, typically starting from readily available isoxazole derivatives. The process often includes the formation of isoxazole rings through cyclization reactions involving appropriate precursors such as aldehydes and amines. The final product is purified using techniques like chromatography to ensure high purity for biological evaluations.
Anticancer Activity
Recent studies have demonstrated that derivatives of isoxazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The biological evaluation typically includes:
-
Cell Lines Tested : Commonly used cancer cell lines include:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- Hep3B (liver cancer)
-
Assessment Methods :
- MTT Assay : To determine cell viability post-treatment.
- IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of the compound.
Results Summary
| Compound | Cell Line | IC50 (μg/ml) | Mechanism of Action |
|---|---|---|---|
| 2d | Hep3B | 23 | Induces apoptosis, reduces alpha-fetoprotein secretion |
| 2e | HeLa | 15.48 | Cell cycle arrest in G2/M phase |
| 2a | MCF-7 | 39.80 | Antioxidant activity with IC50 = 7.8 μg/ml |
The compound demonstrated a notable ability to induce apoptosis in Hep3B cells while also causing a significant reduction in necrosis rates, indicating a shift towards programmed cell death rather than passive cell death caused by necrosis .
Antioxidant Activity
In addition to its anticancer properties, this compound exhibits antioxidant activity. This was measured using the DPPH assay, where lower IC50 values indicate higher antioxidant potential. For instance, compound 2a showed promising results with an IC50 of 7.8 μg/ml compared to Trolox (a standard antioxidant) which had an IC50 of 2.75 μg/ml .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound appears to trigger apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death.
- Antioxidant Mechanism : The presence of methoxy and isoxazole groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress within cells.
Case Studies
Several studies have explored the efficacy of similar isoxazole derivatives in various contexts:
- Study on Isoxazole-Carboxamide Derivatives : A series of derivatives were synthesized and evaluated for their cytotoxicity against multiple cancer types, revealing that structural modifications can significantly enhance biological activity .
- Mechanistic Insights : Research has shown that certain derivatives can modulate signaling pathways associated with cell survival and proliferation, further supporting their potential as therapeutic agents in oncology .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dual isoxazole rings and the 4-methoxyphenyl moiety. Below is a comparative analysis with key analogs:
Key Observations:
- Substituent Influence : The 4-methoxyphenyl group (common in LMM5 and the target compound) is associated with hydrophobic interactions and π-stacking, enhancing binding to biological targets like enzymes or receptors .
- Halogen Effects : Chloro/fluoro substituents (e.g., Compound 63) enhance electronic interactions and metabolic stability, often correlating with improved inhibitory potency .
Notes:
- The target compound’s methoxy group may improve solubility compared to halogenated analogs (e.g., Compound 63) .
- Larger substituents (e.g., LMM5’s benzylsulfamoyl) reduce membrane permeability but enhance target specificity .
Structure-Activity Relationship (SAR) Trends
Electron-Donating Groups : Methoxy substituents (target compound, LMM5) enhance resonance stabilization and hydrogen bonding .
Halogenation : Chloro/fluoro groups (Compound 63) increase electrophilicity and binding affinity to hydrophobic pockets .
Bis-Heterocyclic Systems : Dual isoxazole rings (target compound) may improve rigidity and reduce off-target interactions compared to single-ring systems.
Preparation Methods
Oximation and Halogenation
The 5-(4-methoxyphenyl)isoxazole subunit is synthesized from 4-methoxybenzaldehyde via sequential oximation and halogenation:
- Oximation : 4-Methoxybenzaldehyde reacts with hydroxylamine hydrochloride in sodium hydroxide solution (70°C, 24 h) to yield (E)-4-methoxybenzaldehyde oxime (94.5% yield).
- Halogenation : Treatment with N-chlorosuccinimide (NCS) in dimethylacetamide (DMA) at 45°C for 3 h produces 4-methoxybenzaldehyde chloroxime (95% yield).
Cyclization to Isoxazole
Cyclization with ethyl acetoacetate in ethanol under triethylamine catalysis (room temperature, 12 h) forms ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate. Subsequent reduction with lithium aluminum hydride (LAH) yields 5-(4-methoxyphenyl)isoxazole-3-methanol, which is converted to the methylamine via a Gabriel synthesis (79% yield over three steps).
Synthesis of 5-Methylisoxazole-3-carboxylic Acid
Fe(II)-Catalyzed Isomerization
The 5-methylisoxazole-3-carboxylic acid is prepared via Fe(II)-catalyzed isomerization of 4-acetyl-5-methoxyisoxazole (derived from acetylacetone and hydroxylamine):
Alternative Cycloaddition Approach
A one-pot cycloaddition of chloroxime (from acetone oxime) with methyl propiolate in dichloromethane at 25°C provides methyl 5-methylisoxazole-3-carboxylate directly (76% yield).
Amide Coupling Strategy
Activation and Coupling
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (0°C to reflux, 4 h). The resulting 5-methylisoxazole-3-carbonyl chloride is reacted with 5-(4-methoxyphenyl)isoxazole-3-methylamine in tetrahydrofuran (THF) with triethylamine (TEA) as a base (0°C to room temperature, 12 h), yielding the target compound (68% yield).
Optimization Considerations
- Solvent : THF outperforms DMF or DMSO due to reduced side reactions.
- Base : TEA (2 eq.) ensures efficient HCl scavenging without over-baseification.
- Temperature : Slow warming from 0°C minimizes epimerization.
Comparative Analysis of Synthetic Routes
Method A offers scalability (demonstrated at 380 mmol scale) but requires careful handling of halogenated intermediates. Method B provides higher regioselectivity for the carboxylic acid subunit, while Method C simplifies the cycloaddition step at the cost of lower yields.
Characterization and Validation
- ¹H NMR : Key signals include δ 8.21 (s, 1H, isoxazole-H), δ 7.62 (d, 2H, aromatic-H), δ 6.98 (d, 2H, aromatic-H), and δ 2.41 (s, 3H, methyl).
- HPLC Purity : >99% achieved via recrystallization from ethanol/water.
- Mass Spec : [M+H]⁺ = 342.1 (calculated 342.1).
Industrial Applicability and Recommendations
The patent route (Method A) is preferred for large-scale synthesis due to minimal chromatography and high yields at each step. For research-scale applications requiring rapid access, Method C’s cycloaddition approach is advantageous. Future work should explore enzymatic amidation to improve atom economy and reduce waste.
Q & A
Q. What are best practices for ensuring reproducibility in biological assays?
- Guidelines :
- Mitochondrial isolation : Standardize centrifugation speeds (e.g., 10,000×g for 10 min) and buffer composition (250 mM sucrose, 1 mM EGTA) to prevent ΔΨm variability .
- Dosing consistency : Pre-dissolve the compound in DMSO (10 mM stock) and dilute in assay buffer with ≤0.1% DMSO to avoid solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
